molecular formula C13H14ClN3O2S B1414801 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide CAS No. 1119425-87-4

5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide

Cat. No. B1414801
CAS RN: 1119425-87-4
M. Wt: 311.79 g/mol
InChI Key: CFTUMCPZELTRDX-UHFFFAOYSA-N
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Description

5-(6-Chloropyridazin-3-yl)-2-ethyl-N-methylbenzenesulfonamide (also known as CPE-MS) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyridazine family of compounds, and is an analog of the commonly used drug amlodipine. CPE-MS has been studied for its ability to interact with various proteins and enzymes, as well as its potential use in drug delivery systems.

Scientific Research Applications

Synthesis and Structural Characterization

  • Methylbenzenesulfonamide derivatives, including variants related to 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide, have been synthesized and structurally characterized. These compounds, due to their active groups like pyridine and benzenesulfonyl, have potential as targeting preparations in HIV-1 infection prevention (Cheng De-ju, 2015).

Potential as Antitubercular Agents

  • Certain benzenesulfonamide derivatives have been studied for their potential as antitubercular agents. Their structure and inhibitory action on Mycobacterium tuberculosis have been investigated (Nikil Purushotham & B. Poojary, 2018).

Antibacterial and Anti-inflammatory Applications

  • Research has been conducted on sulfonamides with a 1,4-benzodioxin ring for their antibacterial potential and possible therapeutic applications for inflammatory ailments. These compounds have shown good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme, which is significant for treating inflammatory diseases (M. Abbasi et al., 2017).

DNA Binding and Anticancer Activity

  • Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of methylbenzenesulfonamides, have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes have shown significant effects on inducing cell death mainly by apoptosis (M. González-Álvarez et al., 2013).

Anti-HIV Activity

  • Certain methylbenzenesulfonamide derivatives have been synthesized and evaluated for their potential as anti-HIV agents. Selected compounds from this group have demonstrated good anti-HIV-1 activity, indicating their potential in HIV treatment (Z. Brzozowski & F. Sa̧czewski, 2007).

Antimicrobial and Antiproliferative Agents

  • N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and screened for their antimicrobial and antiproliferative activities. Some of these compounds have exhibited significant cytotoxic activity against human cell lines and notable antimicrobial activity (Shimaa M. Abd El-Gilil, 2019).

Mechanism of Action

Target of Action

Similar compounds have been studied for their interaction with theCOX protein . This protein plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

It’s worth noting that similar compounds have been studied for theiranalgesic properties . This suggests that they may interact with their targets to reduce pain signals.

Pharmacokinetics

Similar compounds, such as sulfachlorpyridazine, have been studied for their pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can significantly impact a drug’s bioavailability and efficacy.

Result of Action

Similar compounds have been studied for their potential to alleviate pain , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, Sulfachloropyridazine, a similar compound, has been found in various environmental contexts, including groundwater . This suggests that environmental factors such as pH, temperature, and presence of other chemicals could potentially influence the action of 5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide.

Biochemical Analysis

Biochemical Properties

5-(6-Chloropyridazin-3-YL)-2-ethyl-N-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission . The interaction with these receptors is characterized by high affinity, indicating that this compound can modulate neuronal signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in neurotransmission and synaptic plasticity . Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For instance, it has been shown to inhibit the activity of enzymes involved in neurotransmitter degradation, thereby prolonging the action of neurotransmitters in the synaptic cleft . This inhibition is achieved through direct binding to the active site of the enzyme, preventing substrate access .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of neuronal activity . These effects are consistent over extended periods, indicating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to be actively transported across cell membranes by organic anion transporters . Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can influence gene expression by interacting with transcription factors . Additionally, its presence in the mitochondria suggests a role in regulating cellular energy metabolism .

properties

IUPAC Name

5-(6-chloropyridazin-3-yl)-2-ethyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-3-9-4-5-10(8-12(9)20(18,19)15-2)11-6-7-13(14)17-16-11/h4-8,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTUMCPZELTRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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